3-Hydroxy Detomidine Hydrochloride
Description
Contextualization of Detomidine (B1200515) Metabolism and its Derivatives
Detomidine, an imidazole (B134444) derivative, undergoes extensive biotransformation in animals, primarily horses. wikipedia.orgnih.gov The metabolic process is rapid, leading to a short detection window for the parent compound. journal-dtt.org Consequently, the focus of pharmacokinetic and anti-doping studies has shifted towards its more persistent metabolites.
The primary metabolic pathway for detomidine is initiated by aliphatic hydroxylation, which results in the formation of 3-Hydroxy Detomidine. journal-dtt.org This initial step is a critical juncture in the biotransformation of the drug. Following this hydroxylation, further metabolic reactions can occur. One such reaction is the subsequent oxidation of 3-Hydroxy Detomidine to form another major metabolite, 3-Carboxy Detomidine. journal-dtt.org
Research in various animal models has elucidated these pathways. In horses, 3-hydroxy-detomidine (OH-detomidine) and detomidine 3-carboxylic acid (COOH-detomidine) are recognized as the main metabolites found in plasma. nih.gov Studies in rats have also identified hydroxymethyldetomidine and its corresponding O-glucuronide, alongside detomidine carboxylic acid, as major urinary metabolites, confirming that hydroxylation is the initial and rate-limiting step in the metabolic cascade. nih.gov This process can also involve Phase II metabolism, such as glucuronidation, where a glucuronide group is attached to the hydroxylated metabolite. nih.govmdpi.com
Significance of Metabolite Characterization in Veterinary Drug Research
The characterization of metabolites like 3-Hydroxy Detomidine Hydrochloride is of paramount significance in veterinary drug research for several key reasons. A thorough understanding of a drug's metabolites is fundamental to describing its complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. nih.gov
In the realm of equine sports, metabolite characterization is indispensable for effective doping control. Since parent drugs like detomidine are often eliminated from the system quickly, regulatory bodies such as the International Federation of Horseracing Authorities (IFHA) establish international screening limits (ISLs) for the major metabolites. For instance, the ISL for 3-hydroxy detomidine in plasma has been established to prevent its misuse in racing horses. journal-dtt.org The detection of this metabolite serves as crucial evidence of detomidine administration.
Furthermore, monitoring multiple metabolites, such as both 3-hydroxy detomidine and 3-carboxy detomidine, can significantly extend the window of detection for the substance, thereby enhancing the capabilities of anti-doping programs. journal-dtt.org Research into the pharmacokinetics of these metabolites also informs the establishment of appropriate withdrawal times for therapeutic medications before an animal is cleared for competition, ensuring both fair play and the welfare of the animal. nih.govavma.org The study of metabolites is also crucial for understanding potential drug-drug interactions and for developing new drug formulations with improved efficacy and duration of action. nih.govnih.gov
Identification and Isolation Strategies for this compound
The precise identification and isolation of this compound from biological samples are achieved through advanced analytical techniques. These methods are essential for both qualitative and quantitative analysis in research and regulatory settings.
Identification Strategies: Sophisticated analytical platforms are employed to identify and quantify 3-Hydroxy Detomidine in matrices such as plasma and urine.
| Analytical Technique | Description | Application in Research |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that separates compounds using liquid chromatography and identifies them based on their mass-to-charge ratio. | Considered the gold standard for quantifying detomidine and its metabolites in equine plasma and urine for pharmacokinetic studies and doping control. nih.govjournal-dtt.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | This method separates volatile compounds in the gas phase before detection by mass spectrometry. | Used in early studies for the structural analysis of detomidine metabolites in rat urine. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful technique for elucidating the detailed molecular structure of compounds. | Employed for the structural characterization of isolated metabolites. nih.govsysrevpharm.org |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Utilized in conjunction with other methods for the purification and analysis of metabolites. nih.gov |
| Enzymatic Hydrolysis | The use of enzymes, such as β-glucuronidase, to cleave conjugated metabolites (e.g., glucuronides) back to their parent form. | A critical pre-treatment step to release conjugated forms of 3-Hydroxy Detomidine, thereby increasing the overall detection rate. mdpi.com |
Isolation Strategies: The initial step in characterizing metabolites from a biological sample is their isolation from the complex matrix.
| Isolation Technique | Description | Use in Metabolite Research |
| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds in a liquid sample are separated from other components by passing the sample through a solid adsorbent. | Commonly used to extract and concentrate detomidine metabolites from urine and plasma before analysis. nih.gov |
| Thin-Layer Chromatography (TLC) | A chromatography technique used to separate non-volatile mixtures. | Employed for the purification of isolated metabolites for further structural analysis. nih.gov |
Through the application of these robust identification and isolation strategies, researchers can accurately study the profile of this compound, contributing valuable knowledge to veterinary science and regulatory enforcement.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQUAWVVRURKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacokinetic Disposition of 3 Hydroxy Detomidine Hydrochloride
In Vivo Disposition Studies in Animal Models
In vivo studies have been instrumental in elucidating the pharmacokinetic behavior of 3-hydroxy detomidine (B1200515) following the administration of its parent compound, detomidine. These investigations have predominantly been conducted in horses, providing valuable insights into the metabolite's journey through the body.
Absorption Profiles and Bioavailability Research
Direct administration of 3-hydroxy detomidine to determine its absorption and bioavailability is not extensively documented in publicly available research. Instead, its pharmacokinetic profile is typically characterized as it is formed following the administration of detomidine.
After intravenous administration of detomidine to horses, 3-hydroxy detomidine is rapidly formed and detected in the plasma. In one study, following a single intravenous dose of detomidine, 3-hydroxy detomidine reached a maximum plasma concentration (Cmax) of 6.3 ± 3.6 ng/mL. journal-dtt.org The time to reach this maximum concentration (Tmax) was approximately 0.8 hours. journal-dtt.org
When detomidine is administered sublingually as a gel to horses, its metabolites, including 3-hydroxy detomidine, are also detected in plasma, though their concentrations can be low. In some instances, following sublingual administration, the plasma concentrations of 3-hydroxy detomidine have been below the limit of quantification. nih.govfda.govavma.orgdntb.gov.ua This suggests that the route of administration of the parent drug significantly influences the systemic exposure to its metabolites.
Distribution Characteristics in Animal Tissues and Biological Fluids
Following its formation from detomidine, 3-hydroxy detomidine is distributed throughout the body. Research has primarily focused on its presence in plasma and urine. In horses, after a single intravenous administration of detomidine, 3-hydroxy detomidine was monitored in plasma at levels above the lower limit of quantification (0.2 ng/mL) for up to 48 hours. journal-dtt.org
Studies involving sublingual administration of detomidine gel to horses showed that plasma concentrations of 3-hydroxy detomidine were detectable, but in some cases remained below the limit of quantification. nih.govavma.orgdntb.gov.ua The presence of 3-hydroxy detomidine in urine is well-documented, confirming its passage through the kidneys as a key part of the elimination process. nih.govfda.govavma.orgdntb.gov.ua Specific studies detailing the distribution of 3-hydroxy detomidine into various other tissues are not widely available.
Elimination Kinetics and Excretion Pathways
The elimination of 3-hydroxy detomidine from the body involves both further metabolic transformation and excretion. In horses, the terminal elimination half-life of 3-hydroxy detomidine in plasma after intravenous administration of the parent drug has been measured at approximately 8.5 ± 8.7 hours. journal-dtt.org This is notably longer than the elimination half-life of the parent compound, detomidine, which is approximately 30 minutes following intravenous administration. nih.gov
The primary route of excretion for detomidine metabolites is through the urine. nih.govfda.govavma.orgdntb.gov.ua Following sublingual administration of detomidine to horses, 3-hydroxy detomidine, along with other metabolites, was detectable in urine for up to 3 days. nih.govfda.govavma.orgdntb.gov.ua This indicates that renal clearance is a significant pathway for the elimination of this metabolite from the body.
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 6.3 ± 3.6 |
| Tmax (h) | 0.8 ± 0.0 |
| Elimination Half-Life (h) | 8.5 ± 8.7 |
| AUC₀-t (h·ng/mL) | 31.0 ± 12.2 |
Interspecies Comparative Pharmacokinetics Investigations
While extensive direct comparative pharmacokinetic data for 3-hydroxy detomidine across multiple species is limited, inferences can be drawn from the metabolism of detomidine and structurally related α2-adrenergic agonists in various animal models.
In horses , as detailed above, 3-hydroxy detomidine is a major metabolite with a longer half-life than the parent compound. journal-dtt.orgnih.gov
In rats , studies have shown that the primary biotransformation of detomidine is hydroxylation, leading to the formation of a hydroxylated metabolite, which is then extensively conjugated with glucuronic acid before excretion in the urine. This suggests a similar primary metabolic pathway to that observed in horses.
In dogs , pharmacokinetic studies of detomidine have been conducted, and while the specific focus has often been on the parent drug, the detection of metabolites is a key component of these analyses. The metabolism of the related compound, medetomidine (B1201911), in dogs has been shown to be primarily mediated by the CYP3A enzyme family, with smaller contributions from CYP2D and CYP2E.
In cattle , the pharmacokinetic profile of detomidine has been shown to be similar to that in horses, suggesting that the metabolic pathways, including the formation of 3-hydroxy detomidine, are likely comparable.
The metabolism of medetomidine has also been studied in rabbits , where specific cytochrome P450 inhibitors for CYP2D and CYP2E were found to decrease the formation of hydroxymedetomidine, indicating the involvement of these enzyme families in the hydroxylation process in this species. nih.gov
In Vitro Metabolic Transformation Research
In vitro studies using liver preparations are crucial for identifying the specific enzymes and pathways involved in the biotransformation of xenobiotics.
Hepatic Biotransformation Pathways and Enzyme Systems
The formation of 3-hydroxy detomidine from its parent compound, detomidine, is a result of hepatic biotransformation. The primary metabolic pathway is initiated by aliphatic hydroxylation. journal-dtt.org This reaction is catalyzed by the cytochrome P450 (CYP) monooxygenase system, a superfamily of enzymes predominantly found in the liver.
In human liver microsomes, dexmedetomidine (B676), the active enantiomer of medetomidine, has been shown to be metabolized by several CYP isoforms, with CYP2D6 and CYP2A6 exhibiting high rates of hydroxylation. fda.gov Dexmedetomidine also acts as an inhibitor of several CYP enzymes, most notably CYP2C9, CYP2D6, and CYP3A. fda.gov
Given the structural similarities between detomidine, medetomidine, and dexmedetomidine, it is highly probable that the hydroxylation of detomidine to form 3-hydroxy detomidine is also catalyzed by members of the CYP2D, CYP2E, and/or CYP3A subfamilies, with potential species-specific variations in the predominant isoforms involved.
| Compound | Animal Model | Suspected CYP Isoform(s) |
|---|---|---|
| Medetomidine | Rabbit | CYP2D, CYP2E |
| Medetomidine | Dog | CYP3A, CYP2D, CYP2E |
| Dexmedetomidine | Human | CYP2D6, CYP2A6 |
Extrahepatic Metabolic Contribution
The primary site of metabolism for detomidine and its analogues is recognized to be the liver, where extensive biotransformation occurs. While the potential for extrahepatic metabolism exists for various compounds, specific research detailing the contribution of non-hepatic tissues to the metabolism of 3-Hydroxy Detomidine Hydrochloride is not extensively documented in publicly available scientific literature. The rapid appearance of 3-Hydroxy Detomidine in plasma following detomidine administration points towards a swift metabolic conversion, which is largely attributed to hepatic enzymatic activity.
Studies on analogous compounds, such as dexmedetomidine, indicate that the liver is the principal organ for biotransformation. For instance, dexmedetomidine is noted to have a significant hepatic extraction ratio, with the majority of the drug being metabolized by the liver. While other organs like the kidney and intestine can contribute to the metabolism of some drugs, the specific role of these extrahepatic sites in the biotransformation of this compound remains an area for further investigation. The current body of research primarily focuses on the characterization of metabolites found in plasma and urine, which are products of systemic circulation and excretion following likely hepatic metabolism.
Metabolite Identification and Structural Elucidation of Biotransformation Products
The biotransformation of detomidine leads to several key metabolites, with 3-Hydroxy Detomidine being a primary product. This initial metabolic step is a critical juncture in the drug's biotransformation. Research in various animal models, including horses and rats, has been instrumental in elucidating these pathways.
The principal metabolic pathway for detomidine involves aliphatic hydroxylation to form 3-Hydroxy Detomidine. nih.govjournal-dtt.org This metabolite is then further oxidized to produce 3-carboxy detomidine. nih.govjournal-dtt.org The detection of 3-carboxy detomidine is indicative of the sequential metabolism of 3-Hydroxy Detomidine. nih.gov
In addition to these primary metabolites, further biotransformation through conjugation has been identified. In horses, hydroxydetomidine has been observed as a glucuronic acid conjugate in urine. nih.govnih.gov Traces of free hydroxydetomidine have also been noted. nih.govnih.gov Similarly, in rats, studies have identified hydroxymethyldetomidine and its corresponding O-glucuronide as major metabolites. journal-dtt.org
The structural analysis of these biotransformation products has been accomplished using various analytical techniques. Methods such as thin-layer chromatography (TLC) for purification, followed by 1H-NMR, mass spectrometry (MS), and gas chromatography-mass spectrometry (GC-MS) for structural elucidation have been employed. journal-dtt.org More recent studies have utilized liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection and quantification of detomidine and its metabolites in plasma and urine. nih.govnih.gov These advanced analytical methods have been crucial in characterizing the pharmacokinetic profiles of these compounds.
Data Tables
Table 1: Preclinical Pharmacokinetic Parameters of 3-Hydroxy Detomidine in Horses Following Intravenous Administration of Detomidine
| Parameter | Mean Value | Standard Deviation | Units |
| Cmax | 6.3 | 3.6 | ng/mL |
| Tmax | 0.8 | 0.0 | hours |
| t1/2 | 8.5 | 8.7 | hours |
| AUC0-t | 31.0 | 12.2 | h·ng/mL |
Data represents the pharmacokinetic profile of the metabolite, 3-Hydroxy Detomidine, following administration of the parent compound, detomidine.
Table 2: Identified Metabolites of Detomidine and their Biotransformation Pathways
| Metabolite | Biotransformation Pathway | Species Identified In |
| 3-Hydroxy Detomidine | Aliphatic Hydroxylation | Horse, Rat |
| 3-Carboxy Detomidine | Oxidation of 3-Hydroxy Detomidine | Horse |
| Hydroxydetomidine Glucuronide | Glucuronidation of Hydroxydetomidine | Horse |
| N-hydroxydetomidine Glucuronide | N-hydroxylation and Glucuronidation (tentative) | Horse |
| Hydroxymethyldetomidine O-glucuronide | Hydroxylation and Glucuronidation | Rat |
| Detomidine Mercapturate | Glutathione Conjugation | Rat |
Analytical Methodologies for Research Applications of 3 Hydroxy Detomidine Hydrochloride
Chromatographic Techniques for Quantification in Biological Matrices
The quantification of 3-Hydroxy Detomidine (B1200515) Hydrochloride in biological samples such as plasma and urine necessitates the use of highly sensitive and selective analytical techniques. Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of bioanalytical research for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary technique for the quantification of 3-Hydroxy Detomidine and its related compounds in biological fluids. bioanalysis-zone.com The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous component, such as water with 0.1% formic acid, and an organic solvent like acetonitrile, delivered in a gradient elution. nih.govsemanticscholar.org This setup ensures efficient separation of the analyte from endogenous matrix components.
Mass Spectrometric Detection: Detection is commonly performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. uq.edu.aunih.gov Quantification is achieved through selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which enhances the selectivity and sensitivity of the assay. semanticscholar.org For instance, a study on detomidine and its metabolites monitored the MRM transition of m/z 203.2→185.0 for 3-hydroxy detomidine. journal-dtt.org
Method Validation: A comprehensive validation process is essential to ensure the reliability of the analytical method. nih.gov Key validation parameters include selectivity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). For analogous compounds like dexmedetomidine (B676), methods have been validated over a concentration range of 5-2500 pg/mL with an LLOQ of 5 pg/mL. nih.gov The accuracy and intra- and inter-day precision are generally required to be within ±15%. nih.gov
Table 1: Illustrative LC-MS/MS Method Parameters for Analytes Structurally Similar to 3-Hydroxy Detomidine Hydrochloride
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | C18 column (50 mm × 2.1 mm, 3 µm) | nih.gov |
| Mobile Phase | Water with 0.1% formic acid and acetonitrile | nih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI) | uq.edu.au |
| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | semanticscholar.org |
| LLOQ (for Dexmedetomidine) | 5 pg/mL | nih.gov |
| Linearity Range (for Dexmedetomidine) | 5–2500 pg/mL | nih.gov |
| Accuracy & Precision | Within ±15% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for the analysis of detomidine and its metabolites. nih.gov However, due to the low volatility and the presence of polar functional groups (hydroxyl and imidazole (B134444) amine) in 3-Hydroxy Detomidine, derivatization is a necessary step prior to GC-MS analysis.
Silylation is a common derivatization technique employed for such compounds. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the phenolic and alcoholic hydroxyl groups, as well as the imidazole N-H group, into their respective trimethylsilyl (B98337) (TMS) derivatives. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enabling sensitive detection.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) with various detection methods can also be utilized for the quantification of this compound. While not as sensitive as mass spectrometry, detectors like UV-Vis can be effective for certain applications.
The European Pharmacopoeia describes an HPLC method for detomidine hydrochloride that uses a C8 column with a mobile phase of ammonium (B1175870) phosphate (B84403) buffer and acetonitrile, with UV detection at 220 nm. newdrugapprovals.orggoogle.com Similar principles can be applied to the analysis of its hydroxylated metabolite. The choice of detector depends on the required sensitivity and the concentration of the analyte in the sample. For therapeutic drug monitoring of various compounds, HPLC-UV methods have been successfully developed and validated. nih.gov
Sample Preparation Strategies for Metabolite Analysis
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest before chromatographic analysis. The choice between solid-phase extraction and liquid-liquid extraction depends on the specific requirements of the assay and the nature of the biological sample.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like plasma and urine. aurorabiomed.comnih.gov For compounds similar to 3-Hydroxy Detomidine, such as dexmedetomidine, SPE cartridges like Oasis HLB (Hydrophilic-Lipophilic Balanced) have been successfully employed. uq.edu.auuq.edu.au Mixed-mode SPE, which combines two or more retention mechanisms (e.g., ion exchange and reversed-phase), can also offer enhanced selectivity for the extraction of specific analytes. madbarn.com
A typical SPE protocol involves four main steps:
Conditioning: The sorbent is prepared with a solvent to ensure reproducible interaction with the analyte. aurorabiomed.com
Loading: The biological sample is passed through the sorbent, where the analyte is retained. aurorabiomed.com
Washing: The sorbent is washed to remove weakly bound impurities. aurorabiomed.com
Elution: A specific solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. aurorabiomed.com
Table 2: General Solid-Phase Extraction (SPE) Protocol
| Step | Description | Reference |
|---|---|---|
| Conditioning | Wetting the sorbent with a solvent (e.g., methanol (B129727) followed by water). | aurorabiomed.com |
| Loading | Applying the pre-treated biological sample to the SPE cartridge. | aurorabiomed.com |
| Washing | Rinsing the cartridge with a solution that removes interferences but not the analyte. | aurorabiomed.com |
| Elution | Recovering the analyte from the sorbent using a strong solvent. | aurorabiomed.com |
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is another common sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases. nih.gov For the analysis of dexmedetomidine and related compounds in rat plasma, a simple LLE procedure using ethyl acetate (B1210297) as the extraction solvent has been reported. nih.gov
The optimization of an LLE protocol involves selecting an appropriate organic solvent that provides high extraction recovery for the analyte while minimizing the co-extraction of interfering substances. The pH of the aqueous phase may also be adjusted to optimize the partitioning of the analyte into the organic phase. The process typically involves vortexing the sample with the extraction solvent, followed by centrifugation to separate the layers, and then evaporating the organic layer to concentrate the analyte. nih.gov
Immunochemical Assay Development for Research Purposes
The development of immunochemical assays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), provides a sensitive and specific method for the detection and quantification of this compound in biological samples. These techniques are particularly valuable in research settings for pharmacokinetic studies and for monitoring applications in equine sports. The principle of these assays relies on the highly specific binding interaction between an antibody and its target antigen, in this case, 3-Hydroxy Detomidine or its parent compound, detomidine.
Hapten-Carrier Conjugation and Immunogen Preparation
Small molecules like 3-Hydroxy Detomidine are not immunogenic on their own, meaning they cannot induce an immune response to generate antibodies. To overcome this, the molecule must first be chemically coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). thermofisher.com This process transforms the small molecule, now termed a hapten, into part of a larger, immunogenic complex.
The design of the hapten is a critical step, as the site of conjugation to the carrier protein will influence the specificity of the antibodies produced. nih.gov For instance, in the development of an RIA for the parent compound detomidine, a conjugate of detomidine and bovine thyroglobulin was prepared using a diazo reaction to serve as the immunogen for antibody production in rabbits. nih.gov A similar principle would be applied to generate antibodies specific to 3-Hydroxy Detomidine, where the hapten is designed to expose unique structural features of the metabolite to the immune system.
Antibody Production and Characterization
Once the immunogen is prepared, it is introduced into a host animal, which elicits an immune response and the production of polyclonal or monoclonal antibodies. thermofisher.com Research has demonstrated the successful generation of polyclonal antibodies against detomidine. nih.govnih.gov These antibodies can then be harvested and characterized for their binding affinity and specificity.
A crucial aspect of characterization is determining the antibody's cross-reactivity with related compounds. This is particularly important when developing an assay for a metabolite, as the antibody may also recognize the parent drug or other metabolites. For example, a radioimmunoassay developed for detomidine showed limited cross-reactivity with its metabolites, 3-Hydroxy Detomidine ("(OH)-detomidine") and 3-Carboxy Detomidine ("(COOH)-detomidine"). thomastobin.com This indicates that while the primary target was the parent compound, the assay could also detect the presence of its metabolites to some extent.
Immunoassay Formats and Performance
The most common immunochemical formats are RIA and ELISA. In a competitive immunoassay format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The amount of signal generated from the labeled analyte is inversely proportional to the concentration of the analyte in the sample. neogen.com
A sensitive and specific RIA was developed for detomidine, which utilized an ¹²⁵I-labeled detomidine tracer. thomastobin.commadbarn.com The key performance characteristics of this assay are detailed below:
Sensitivity : The RIA demonstrated high sensitivity, with an I-50 (the concentration required to inhibit 50% of the binding of the radiolabeled tracer) of approximately 2 ng/mL for detomidine. thomastobin.commadbarn.com Another study reported a sensitivity of 1.6 fmol/tube. nih.gov
The cross-reactivity profile of the detomidine RIA provides valuable data for its application in research.
| Compound | Relative Cross-Reactivity (%) |
|---|---|
| Detomidine | 100 |
| Medetomidine (B1201911) | Limited |
| 3-Hydroxy Detomidine | Limited |
| 3-Carboxy Detomidine | Very Limited |
| Xylazine | Minimal (only at concentrations >500 ng/mL) |
| Acepromazine | Not Detected |
| Haloperidol | Not Detected |
| Promazine | Not Detected |
| Epinephrine | Not Detected |
Data sourced from research findings on detomidine radioimmunoassays. thomastobin.commadbarn.com "Limited" and "Very Limited" indicate that the metabolites are recognized to a lesser extent by the antibody compared to the parent compound, detomidine.
The development of such immunoassays is fundamental for research applications. They allow for the establishment of proper guidelines and controls regarding the administration of substances like detomidine in performance horses by enabling the detection of the parent drug and its metabolites. thomastobin.commadbarn.com The detection of metabolites like 3-Hydroxy Detomidine is often crucial, as they can persist in the system longer than the parent compound, thereby extending the window of detection. journal-dtt.org
Synthetic Approaches and Derivatization Strategies for 3 Hydroxy Detomidine Hydrochloride
Chemical Synthesis Pathways for Research Standards
The de novo synthesis of 3-Hydroxy Detomidine (B1200515) Hydrochloride for use as a research standard is not extensively documented in publicly available literature. However, a plausible and efficient pathway can be designed based on established principles of organic synthesis, starting from appropriately substituted precursors. A logical approach involves the construction of the core structure by first synthesizing the hydroxylated phenyl-imidazole skeleton, followed by conversion to the final hydrochloride salt.
A potential synthetic route would begin with a hydroxylated and protected form of 2,3-dimethyl bromobenzene. The key steps, adapted from known synthesis methods for detomidine and related imidazole (B134444) derivatives, are outlined below.
Plausible Synthetic Pathway:
Protection of Phenolic Hydroxyl Group: The synthesis would likely start from a commercially available bromoxylenol, such as 3-bromo-2,6-dimethylphenol. The hydroxyl group must be protected to prevent interference in subsequent steps, particularly the Grignard reaction. A common protecting group for phenols is a benzyl (B1604629) ether or a silyl (B83357) ether, chosen for its stability under the required reaction conditions and its ease of removal later in the synthesis.
Grignard Reagent Formation: The protected bromoxylenol is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent.
Coupling with Imidazole Derivative: The Grignard reagent is then reacted with a suitable imidazole electrophile, such as 4-(chloromethyl)-1H-imidazole or 1H-imidazole-4-carbaldehyde. The reaction with 4-(chloromethyl)-1H-imidazole would directly form the carbon skeleton, while reaction with the aldehyde would yield a secondary alcohol that requires subsequent reduction of the hydroxyl group to a methylene (B1212753) bridge.
Deprotection: The protecting group on the phenolic oxygen is removed. For a benzyl ether, this is typically achieved through catalytic hydrogenation. For a silyl ether, fluoride-based reagents are used.
Formation of Hydrochloride Salt: The resulting free base, 3-Hydroxy Detomidine, is dissolved in a suitable organic solvent (e.g., ethyl acetate (B1210297) or isopropanol) and treated with a solution of hydrogen chloride (HCl) to precipitate the stable hydrochloride salt.
The table below summarizes the key stages of this proposed synthesis.
Table 1: Proposed Synthetic Stages for 3-Hydroxy Detomidine Hydrochloride
| Stage | Description | Key Reagents and Conditions |
|---|---|---|
| Protection | Protection of the hydroxyl group on the starting bromoxylenol. | Benzyl bromide, K₂CO₃, acetone; or a silyl chloride, imidazole, DMF. |
| Grignard Formation | Formation of the organometagnesium compound. | Magnesium (Mg) turnings, anhydrous Tetrahydrofuran (THF). |
| Coupling | Formation of the phenyl-imidazole linkage. | 4-(chloromethyl)-1H-imidazole or 1H-imidazole-4-carbaldehyde. |
| Deprotection | Removal of the phenolic protecting group. | H₂, Pd/C for benzyl ether; TBAF for silyl ether. |
| Salt Formation | Conversion to the final hydrochloride salt. | HCl in isopropanol (B130326) or ethyl acetate. |
This multi-step process allows for the controlled construction of the target molecule, providing a pure reference standard essential for analytical and research applications.
Strategies for Labeled Analog Synthesis for Mechanistic Research
Isotopically labeled analogs of 3-Hydroxy Detomidine are invaluable tools for pharmacokinetic and mechanistic studies, particularly in mass spectrometry-based quantification where they serve as ideal internal standards. The synthesis of analogs such as 3-Hydroxy Detomidine-¹⁵N₂,d₂ Hydrochloride requires the strategic introduction of stable isotopes into the molecular framework. nih.gov
Synthesis of ¹⁵N₂-Labeled Imidazole Ring: The incorporation of two ¹⁵N atoms into the imidazole ring is a key step. This can be accomplished by using ¹⁵N-labeled starting materials in a de novo synthesis of the imidazole ring. A common method for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). To create the ¹⁵N₂-labeled ring, ¹⁵N-labeled ammonia or an equivalent, such as [¹⁵N]ammonium acetate, would be used as the nitrogen source.
Synthesis of Deuterium-Labeled Benzyl Alcohol: The introduction of deuterium (B1214612) at the benzylic position (the -CH₂OH group) can be achieved through the reduction of a corresponding precursor, such as a benzoic acid ester, using a deuterium source. For instance, the reductive deuteration of an aromatic ester using a reagent like samarium(II) iodide (SmI₂) in the presence of deuterium oxide (D₂O) can produce α,α-dideuterio benzyl alcohols with high levels of deuterium incorporation. thieme-connect.com
Assembling the Labeled Compound: A plausible strategy for synthesizing 3-Hydroxy Detomidine-¹⁵N₂,d₂ Hydrochloride would involve:
Synthesizing the ¹⁵N₂-labeled imidazole moiety separately.
Synthesizing the deuterated and hydroxylated phenyl precursor.
Coupling these two labeled fragments using methods similar to those described in section 6.1.
Final conversion to the hydrochloride salt.
The table below outlines the general strategies for introducing the isotopic labels.
Table 2: Strategies for Isotopic Labeling
| Isotopic Label | Position | Synthetic Strategy | Key Reagents |
|---|---|---|---|
| ¹⁵N₂ | Imidazole Ring | De novo synthesis of the imidazole ring using a labeled nitrogen source. | [¹⁵N]Ammonium acetate, glyoxal, and a suitable aldehyde. |
| d₂ | Benzylic Methylene | Reduction of a corresponding ester or aldehyde using a deuterium donor. | D₂O, SmI₂; or NaBD₄. |
The availability of such labeled standards is critical for definitive metabolite identification and accurate quantification in complex biological matrices. thieme-connect.com
Derivatization Methods for Enhanced Analytical Detection
The analytical detection of polar compounds like 3-Hydroxy Detomidine by gas chromatography-mass spectrometry (GC-MS) often requires chemical derivatization. This process converts polar functional groups into less polar, more volatile, and more thermally stable moieties, thereby improving chromatographic peak shape and detection sensitivity. nih.govyoutube.com
3-Hydroxy Detomidine contains several active hydrogens—specifically on the phenolic hydroxyl group, the benzylic alcohol, and the imidazole ring's secondary amine—that can participate in hydrogen bonding, leading to poor chromatographic performance. Silylation is a common and effective derivatization technique for such functional groups. nih.gov
Silylation Procedure: A typical derivatization protocol involves reacting the dried analyte with a silylating agent. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and widely used reagent for this purpose, often with a catalyst like trimethylchlorosilane (TMCS). youtube.comgcms.cz
The reaction proceeds as follows:
Sample Preparation: A dried extract of the analyte is placed in a reaction vial.
Reagent Addition: A solution of MSTFA, sometimes in a solvent like pyridine (B92270) or acetonitrile, is added.
Reaction: The vial is sealed and heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction. koreascience.kr
Analysis: The resulting solution containing the trimethylsilyl (B98337) (TMS) derivatives is injected directly into the GC-MS system.
The silylation reaction targets the following sites on the 3-Hydroxy Detomidine molecule:
The phenolic hydroxyl group (-OH) is converted to a TMS ether (-O-TMS).
The benzylic alcohol hydroxyl group (-CH₂OH) is converted to a TMS ether (-CH₂-O-TMS).
The secondary amine in the imidazole ring (>NH) is converted to a TMS-amine (>N-TMS).
This process yields a per-silylated derivative that is significantly more volatile and thermally stable, allowing for sharp, symmetrical peaks in GC-MS analysis and enabling sensitive detection at low concentrations.
Table 3: Derivatization for GC-MS Analysis
| Derivatization Technique | Reagent | Functional Groups Targeted | Purpose |
|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Phenolic -OH, Alcoholic -OH, Imidazole N-H | Increases volatility, improves thermal stability, and enhances chromatographic peak shape. |
Future Directions and Emerging Research Avenues for 3 Hydroxy Detomidine Hydrochloride
Elucidation of Additional Biotransformation Enzymes and Genetic Polymorphisms
The biotransformation of detomidine (B1200515) to its hydroxylated metabolite, 3-hydroxy detomidine, is a critical step in its metabolic pathway. While it is understood that this process primarily occurs in the liver through hydroxylation, further research is needed to identify the specific enzymes responsible. nih.gov
Initial studies in rats suggest that liver monooxygenases are key players in the hydroxylation of detomidine. nih.gov In preclinical species, medetomidine (B1201911), a related α2-agonist, is primarily metabolized through hydroxylation by cytochrome P450 (CYP) enzymes. nih.gov Future research should aim to pinpoint the specific CYP isoforms involved in the formation of 3-hydroxy detomidine. This could be achieved through in-vitro studies using a panel of recombinant human CYP enzymes to identify which ones exhibit the highest metabolic turnover of detomidine to its 3-hydroxy metabolite.
Furthermore, the influence of genetic polymorphisms on these biotransformation enzymes is a significant and underexplored area. Genetic variations in CYP enzymes can lead to different metabolic phenotypes, such as poor, intermediate, extensive, or ultra-rapid metabolizers. nih.gov For instance, if a specific CYP enzyme responsible for detomidine hydroxylation has known polymorphisms, individuals with different genotypes may exhibit varied responses to detomidine due to altered formation rates of 3-hydroxy detomidine. Investigating these genetic factors could lead to a more personalized approach in veterinary medicine.
Advanced Pharmacodynamic Profiling in Specific Preclinical Models
Future research should focus on conducting advanced pharmacodynamic studies in specific preclinical models to elucidate the sedative, analgesic, and other physiological effects of 3-hydroxy detomidine hydrochloride. nih.gov Comparative studies in animal models such as rats and horses would be invaluable. nih.govnih.govnih.gov These studies should aim to quantify the potency and efficacy of 3-hydroxy detomidine as an α2-adrenergic agonist. Radioligand binding assays could be employed to determine its binding affinity for different α2-adrenoceptor subtypes and compare it to that of detomidine.
Development of Novel Analytical Techniques for Trace Analysis
The ability to detect and quantify 3-hydroxy detomidine at very low concentrations is crucial, particularly in the context of doping control in performance animals. journal-dtt.org Current analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS/MS), have been developed for the detection of detomidine and its metabolites in biological samples like plasma and urine. nih.govjournal-dtt.org
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| LC-MS/MS | Detomidine | Equine Plasma | 0.025 ng/mL | 0.05 ng/mL | rmtcnet.com |
| LC-MS/MS | Carboxydetomidine | Equine Urine | ~0.05 ng/mL | 0.1 ng/mL | rmtcnet.com |
| LC-MS/MS | 3-hydroxy detomidine | Equine Plasma | - | 0.2 ng/mL | journal-dtt.org |
| High-Resolution Orbitrap MS | Detomidine | Equine Plasma | 0.03 ng/mL | - | journal-dtt.org |
| High-Resolution Orbitrap MS | 3-hydroxy detomidine | Equine Plasma | 0.01 ng/mL | - | journal-dtt.org |
Future research should focus on the development of even more sensitive and novel analytical techniques for the trace analysis of 3-hydroxy detomidine. The goal is to push the limits of detection to lower levels, which is essential for extending the detection window following administration and for enforcing regulations in competitive events. journal-dtt.org Advanced high-resolution mass spectrometry (HRMS) techniques, such as Orbitrap MS, have already shown promise in achieving lower detection limits. journal-dtt.org Further advancements could involve the exploration of novel sample preparation techniques to enhance the recovery of the analyte from complex biological matrices and the use of more sensitive mass spectrometric instrumentation.
Integration of Omics Technologies in Metabolite Research
The field of drug metabolism is increasingly benefiting from the application of "omics" technologies, such as metabolomics. These technologies allow for a comprehensive and untargeted analysis of all small-molecule metabolites in a biological system, providing a snapshot of the metabolic state.
Integrating metabolomics into the research of 3-hydroxy detomidine can provide a more holistic understanding of its formation and effects. By analyzing the global metabolic profiles of animals treated with detomidine, researchers can identify not only the known metabolites like 3-hydroxy detomidine and carboxydetomidine but also potentially discover novel, previously uncharacterized metabolic pathways. nih.govnih.gov
Furthermore, metabolomics can be used to investigate the downstream biochemical effects of 3-hydroxy detomidine. By comparing the metabolomes of control animals versus those treated with the compound, it may be possible to identify specific metabolic pathways that are perturbed. This could reveal new biomarkers related to the drug's action and provide deeper insights into its mechanism of action beyond its interaction with α2-adrenoceptors. This systems-level approach will be instrumental in building a complete picture of the pharmacological and toxicological profile of this compound.
Q & A
Basic Research Questions
Q. What is the mechanism of action of 3-Hydroxy Detomidine Hydrochloride in preclinical models, and how does it differ from its parent compound, Detomidine Hydrochloride?
- Answer : this compound is a metabolite or structural analog of Detomidine Hydrochloride, a selective α2-adrenergic receptor agonist. Its mechanism involves binding to α2-adrenoceptors in the central nervous system, leading to sedation, analgesia, and sympatholytic effects. Unlike Detomidine, the hydroxyl group in 3-Hydroxy Detomidine may alter receptor binding affinity or metabolic stability, requiring comparative pharmacokinetic studies to assess potency and duration of action .
- Methodological Guidance : Use radioligand binding assays (e.g., competition assays with [³H]-clonidine) to compare receptor affinity. Employ LC-MS/MS for metabolite profiling in plasma or tissue homogenates to quantify differences in bioavailability .
Q. What analytical methods are recommended for quantifying this compound and its impurities in research samples?
- Answer : Reverse-phase HPLC with UV detection (e.g., L1 columns, 150 × 4.6 mm) is widely used. For impurity profiling, employ gradient elution with mobile phases like phosphate buffer (pH 3.0) and acetonitrile. Validate methods per ICH guidelines, including specificity, linearity (1–100 µg/mL), and precision (RSD <2%) .
- Advanced Consideration : Couple HPLC with high-resolution mass spectrometry (HRMS) to distinguish structural isomers or degradation products, such as 4-epi-3-Hydroxy Detomidine, which may co-elute under standard conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Follow OSHA and institutional guidelines:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for powder handling.
- Disposal : Collect waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .
- Note : Chronic exposure risks (e.g., neurotoxicity) are not fully characterized; conduct regular risk assessments using SDS updates .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate the cardiovascular effects of this compound while minimizing confounding variables?
- Answer : Use a randomized, blinded crossover design in large animal models (e.g., equine or canine). Administer equipotent doses (e.g., 0.01–0.02 mg/kg IV) and monitor hemodynamic parameters (MAP, HR) via telemetry. Include a saline control and account for interspecies variability in α2-receptor distribution .
- Data Contradictions : Prior studies report conflicting bradycardic effects; reconcile by standardizing pre-anesthetic fasting periods and ambient stress levels .
Q. What strategies resolve discrepancies in reported metabolite stability of this compound across different biological matrices?
- Answer : Discrepancies often arise from matrix-specific interferences (e.g., plasma proteins vs. cerebrospinal fluid). Use stabilizers like sodium fluoride (for plasma) or acidic additives (for urine). Validate stability under storage conditions (-80°C vs. -20°C) via accelerated degradation studies .
- Case Example : In equine plasma, 3-Hydroxy Detomidine showed 85% stability at -20°C for 30 days but degraded rapidly in hepatic microsomes without NADPH inhibitors .
Q. How can researchers optimize synthetic routes for this compound to minimize genotoxic impurities?
- Answer : Replace classical alkylation (risk of bis-alkylated byproducts) with reductive amination using sodium triacetoxyborohydride. Monitor intermediates via in-process controls (IPC) using UPLC-PDA. Final purification via recrystallization (ethanol/water) achieves ≥98% purity (HPLC-ELSD) .
- Advanced Tip : Use QbD (Quality by Design) principles to identify critical process parameters (e.g., pH, temperature) affecting impurity profiles .
Q. What computational tools are effective for predicting drug-drug interactions (DDIs) involving this compound?
- Answer : Employ PBPK modeling (e.g., Simcyp®) to simulate CYP-mediated interactions. For in vitro validation, use human liver microsomes with CYP3A4/5 inhibitors (ketoconazole). Prioritize CYP2D6 due to its role in metabolizing α2-agonists .
- Contradiction Alert : Some in silico models overestimate DDIs; cross-validate with static models (e.g., [I]/Ki) and clinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
